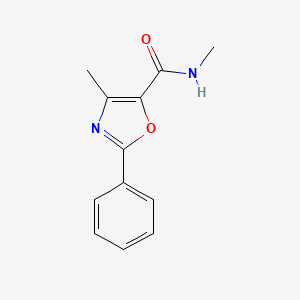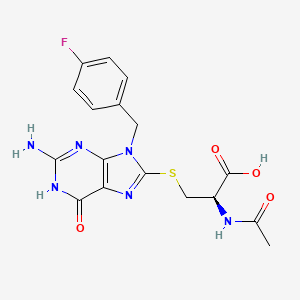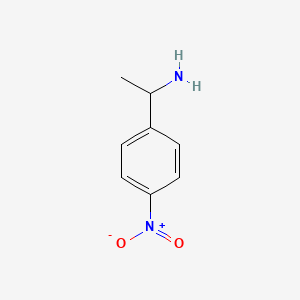![molecular formula C21H18N2O4S2 B2881726 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-31-2](/img/structure/B2881726.png)
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzenesulfonyl group could potentially be introduced via a sulfonation reaction . The methoxyphenyl group might be added through a Friedel-Crafts alkylation . The thiophenyl group and the oxazole ring could be formed through cyclization reactions. The amine group might be introduced through a nucleophilic substitution or addition reaction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The benzenesulfonyl group could undergo electrophilic aromatic substitution reactions . The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions . The amine group could act as a nucleophile in substitution or addition reactions .Scientific Research Applications
Antimicrobial and Anticancer Applications
Research has shown that compounds structurally related to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel triazole derivatives and benzenesulfonamide groups containing Schiff bases have been synthesized, demonstrating potential in the field of medicinal chemistry for treating infections and cancer. These studies highlight the versatile applications of such compounds in developing new therapeutic agents with antimicrobial and anticancer properties (Bektaş et al., 2007), (Pişkin et al., 2020).
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted its high singlet oxygen quantum yield. This makes it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. The compound's excellent fluorescence properties and high singlet oxygen quantum yield are crucial for Type II mechanisms in PDT, underscoring its potential as an effective Type II photosensitizer for cancer therapy (Pişkin et al., 2020).
Synthesis and Chemical Reactions
The versatility of compounds related to this compound extends to their synthesis and reactions. Studies detail the synthesis of various derivatives through reactions involving ester ethoxycarbonylhydrazones, primary amines, and Schiff base formation, highlighting the chemical diversity and potential for creating novel compounds with significant biological activities (Bektaş et al., 2007), (Habib et al., 2013).
Inhibition of Carbonic Anhydrase
Compounds with a structure similar to this compound have shown potential as carbonic anhydrase inhibitors. These inhibitors have been demonstrated to possess potent inhibitory effects against various isozymes of carbonic anhydrase, suggesting their potential in treating diseases where inhibition of this enzyme is beneficial, such as in glaucoma treatment through lowering intraocular pressure (Casini et al., 2002).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-26-16-11-9-15(10-12-16)14-22-20-21(23-19(27-20)18-8-5-13-28-18)29(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWBFGMMJDWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

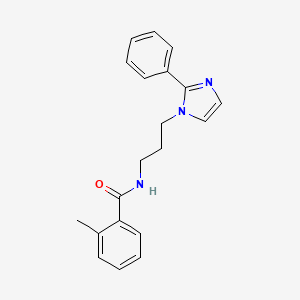
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

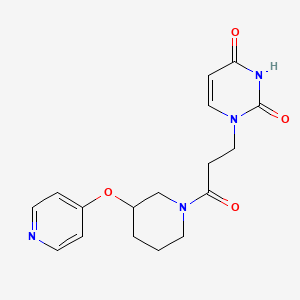
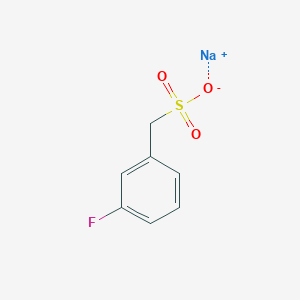
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
